molecular formula C25H21ClFP B6359534 [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride CAS No. 106795-58-8

[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride

Cat. No.: B6359534
CAS No.: 106795-58-8
M. Wt: 406.9 g/mol
InChI Key: FMLRPIPDRQHTOF-UHFFFAOYSA-M
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Description

[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride is a chemical compound with the molecular formula C25H21ClFP It is a phosphonium salt that features a triphenylphosphonium cation bonded to a (2-fluorophenyl)methyl group and a chloride anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride typically involves the reaction of triphenylphosphine with a (2-fluorophenyl)methyl halide. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the phosphonium salt is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride anion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium cation may be oxidized or reduced under specific conditions.

    Wittig Reactions: The compound can be used in Wittig reactions to form alkenes from aldehydes or ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide, alkoxide, or amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, with reactions conducted in solvents like ethanol or acetonitrile.

    Wittig Reactions: The compound reacts with carbonyl compounds in the presence of a strong base like sodium hydride or potassium tert-butoxide, usually in an aprotic solvent like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Various substituted phosphonium salts.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the phosphonium compound.

    Wittig Reactions: Alkenes with a (2-fluorophenyl)methyl group.

Scientific Research Applications

[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.

    Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the phosphonium group.

    Medicine: Explored for its potential in drug delivery systems, especially for targeting cancer cells.

    Industry: Utilized in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride involves its interaction with biological membranes and cellular components. The phosphonium cation is known to accumulate in mitochondria due to the negative membrane potential, making it a useful tool for targeting these organelles. The compound can disrupt mitochondrial function, leading to apoptosis in cancer cells. Additionally, it can participate in chemical reactions that modify cellular components, contributing to its biological effects.

Comparison with Similar Compounds

[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride can be compared with other phosphonium salts such as:

    Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of a (2-fluorophenyl)methyl group. It is used in similar applications but may have different reactivity and biological effects.

    (4-Fluorobenzyl)triphenylphosphonium chloride: Another fluorinated phosphonium salt with a different substitution pattern on the benzyl group. It may have different targeting and reactivity properties.

    Triphenylphosphine: The parent compound without the phosphonium cation. It is widely used as a ligand in coordination chemistry and as a reagent in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological targeting, and overall chemical properties.

Properties

IUPAC Name

(2-fluorophenyl)methyl-triphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FP.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLRPIPDRQHTOF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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